molecular formula C20H26O2S2 B12795503 S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate CAS No. 31197-50-9

S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate

Cat. No.: B12795503
CAS No.: 31197-50-9
M. Wt: 362.6 g/mol
InChI Key: LNSCDFKIZQSIQL-UHFFFAOYSA-N
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Description

S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate: is an organic compound with the molecular formula C20H26O2S2 and a molecular weight of 362.557 g/mol . This compound is characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected by a sulfonothioate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-tert-butylthiophenol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfonothioate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of sulfonothioate groups on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes or receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.

Comparison with Similar Compounds

Uniqueness: S-(4-tert-Butylphenyl) 4-tert-butylbenzenesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

31197-50-9

Molecular Formula

C20H26O2S2

Molecular Weight

362.6 g/mol

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C20H26O2S2/c1-19(2,3)15-7-11-17(12-8-15)23-24(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

LNSCDFKIZQSIQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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